![molecular formula C20H38O2 B164451 Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate CAS No. 3971-54-8](/img/structure/B164451.png)
Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate
Overview
Description
“Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate” is a chemical compound with the molecular formula C20H38O2 . It is also known by other names such as “Methyl cis-9,10-methyleneoctadecanoate” and "Methyl dihydrosterculate" .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopropyl group attached to an octanoate ester . The compound has two defined atom stereocenters . The InChI representation of the compound isInChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1
. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 310.5 g/mol . It has a high partition coefficient (LogP) of 8.3, indicating that it is hydrophobic . The compound has no hydrogen bond donors and 2 hydrogen bond acceptors . It has 16 rotatable bonds . The topological polar surface area is 26.3 Ų .Scientific Research Applications
Conformational Restriction in Biologically Active Compounds
- Application : The cyclopropane ring is used to restrict the conformation of biologically active compounds, enhancing activity and investigating bioactive conformations. This approach includes designing chiral cyclopropanes as conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Chiral Cyclopropanes
- Application : Chiral cyclopropanes bearing differentially functionalized carbon substituents have been developed. These units are versatile intermediates for synthesizing various compounds with an asymmetric cyclopropane structure (Kazuta, Matsuda, & Shuto, 2002).
Catalytic Conversion to Hydrocarbons
- Application : Methyl octanoate has been used in a model reaction for producing hydrocarbon fuels and chemicals from biodiesel. This includes studying its reactivity on an H-ZSM5 zeolite catalyst, comparing it with linear alkanes (Danuthai et al., 2009).
Regioselectivity in Photocycloaddition
- Application : Studies on the regioselectivity in the intramolecular [2 + 2] photocycloaddition of 2-alkenyl-3(2H)-furanones have been conducted. This research is significant for understanding the reaction mechanisms and the formation of specific product structures (Bach, Kemmler, & Herdtweck, 2003).
Polymerization Studies
- Application : Research on Sn(II)2−ethylhexanoate (SnOct2) initiated polymerizations of lactide provides insight into the catalysis of esterification and the behavior of cyclic esters in polymerization reactions (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).
Synthesis of Novel Esters
- Application : Studies on the synthesis of novel tri- and tetrasubstituted C18 furan fatty esters have been conducted. This includes the transformation of methyl ricinoleate into various furan fatty derivatives, showcasing synthetic routes for these complex molecules (Lie Ken Jie, Lau, & Lam, 2003).
NMR Stereochemical Study
- Application : A study using NMR spectroscopy examined the stereochemistry of cis-fused cyclopropyl-containing molecules. This research aids in understanding the structural aspects of such molecules in solution (Tähtinen et al., 2002).
Research on Biodiesel Components
- Application : Experiments on biodiesel surrogate components, such as methyl octanoate, have been conducted to study their pyrolysis, oxidation, and NO formation. This research is crucial for understanding the behavior of biodiesel fuels under various conditions (Garner & Brezinsky, 2011).
Mechanism of Action
Pharmacokinetics
. It may be distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets. .
properties
IUPAC Name |
methyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDUVICSOMXTKJ-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960308 | |
Record name | Methyl 8-(2-octylcyclopropyl)octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3971-54-8 | |
Record name | Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 8-(2-octylcyclopropyl)octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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